N4-propylpyridine-3,4-diamine
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Overview
Description
N4-propylpyridine-3,4-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyridine, featuring a propyl group attached to the nitrogen atom at the fourth position and two amino groups at the third and fourth positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-propylpyridine-3,4-diamine typically involves the nitration of pyridine derivatives followed by reduction. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride, yielding nitropyridine intermediates. These intermediates are then reduced to the corresponding diamines using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of some reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N4-propylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of nitro groups to amino groups is a common reaction.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted pyridines with various functional groups.
Scientific Research Applications
N4-propylpyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N4-propylpyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N4-methylpyridine-3,4-diamine
- N4-ethylpyridine-3,4-diamine
- N4-butylpyridine-3,4-diamine
Uniqueness
N4-propylpyridine-3,4-diamine is unique due to the specific length and branching of its propyl group, which can influence its chemical reactivity and interaction with biological targets. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its binding affinity and selectivity in biochemical applications.
Properties
CAS No. |
438554-28-0 |
---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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